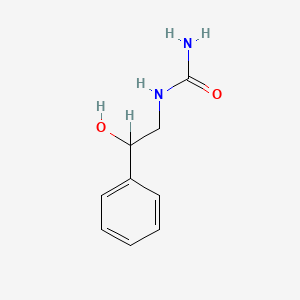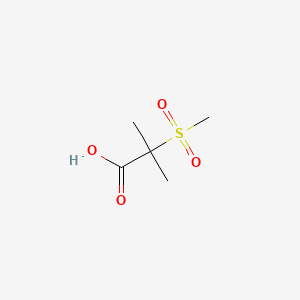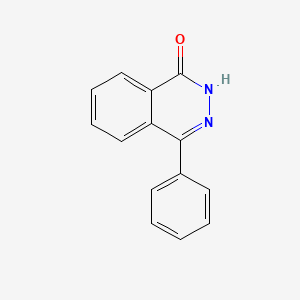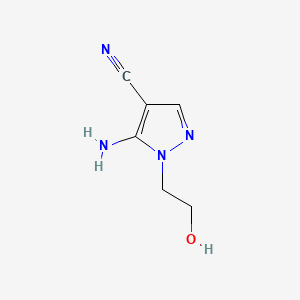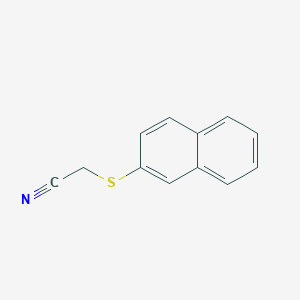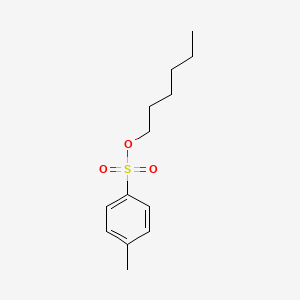
2,3,3,5-Tetramethyl-3h-indole
Übersicht
Beschreibung
2,3,3,5-Tetramethyl-3h-indole is used as a pharmaceutical intermediate . It is a part of the Thermo Scientific Chemicals brand product portfolio .
Synthesis Analysis
The synthesis of derivatives of 1,2,3,3-tetramethyl-3H-indolium iodide (TMI), a highly selective derivatization reagent of cyanide, has been reported . The derivative compounds were synthesized and characterized using 1H nuclear magnetic resonance (NMR), 13C NMR, and Fourier transform infrared (FT-IR) spectroscopy . The reaction of 2,3,3-trimethyl-and 2,3,3,5-tetramethyl-3H-indole hydrochlorides with methacrylic and crotonic amides gives 3- and 4-methyl-1,2,3,4,10,10a-hexahydropyrimido [1,2-a]indol-2-ones .Molecular Structure Analysis
The molecular structure of 2,3,3,5-Tetramethyl-3h-indole has been analyzed using spectral and theoretical methods .Chemical Reactions Analysis
The reaction of 2,3,3-trimethyl-and 2,3,3,5-tetramethyl-3H-indole hydrochlorides with methacrylic and crotonic amides gives 3- and 4-methyl-1,2,3,4,10,10a-hexahydropyrimido [1,2-a]indol-2-ones . With perchloric acid these are converted to 1-carbamoylpropyl-3H-indolium perchlorates .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,3,5-Tetramethyl-3h-indole include a density of 1.0±0.1 g/cm3, boiling point of 249.5±40.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, enthalpy of vaporization of 46.7±3.0 kJ/mol, flash point of 96.3±28.2 °C, index of refraction of 1.547, molar refractivity of 55.6±0.5 cm3 .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
2,3,3,5-Tetramethyl-3h-indole: derivatives have been studied for their potential as antiviral agents. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of various derivatives, which can be optimized for higher efficacy against a broad range of viruses.
Anti-inflammatory Properties
Indole compounds, including derivatives of 2,3,3,5-Tetramethyl-3h-indole, are known to possess anti-inflammatory properties. These compounds can modulate inflammatory pathways, offering potential therapeutic applications in diseases characterized by inflammation .
Anticancer Potential
Some indole derivatives have demonstrated anticancer properties against various cancer cell lines. By interfering with cell proliferation and inducing apoptosis, these compounds are valuable for cancer research and could lead to the development of new anticancer drugs .
Antimicrobial Effects
The indole nucleus is a part of many compounds with antimicrobial activity. Derivatives of 2,3,3,5-Tetramethyl-3h-indole can be designed to target specific microbial pathways, providing a platform for the development of new antimicrobial agents .
Pharmaceutical Intermediates
2,3,3,5-Tetramethyl-3h-indole serves as a pharmaceutical intermediate. It’s involved in the synthesis of compounds that enhance agonist activity at the A1 adenosine receptor, which has implications in neurological and cardiovascular diseases .
Chemical Sensing
Derivatives of 2,3,3,5-Tetramethyl-3h-indole have been utilized in chemical sensing mechanisms, such as detecting the presence of cyanide ions. This application is crucial for environmental monitoring and public safety .
Each of these applications demonstrates the versatility and potential of 2,3,3,5-Tetramethyl-3h-indole in scientific research, offering numerous avenues for exploration and development in various fields of medicine and technology. The indole scaffold’s ability to bind with high affinity to multiple receptors makes it a valuable heterocyclic compound for pharmacological activities .
Wirkmechanismus
Target of Action
The primary target of 2,3,3,5-Tetramethyl-3h-indole is the A1 adenosine receptor . The A1 adenosine receptor is a G protein-coupled receptor that plays a crucial role in inhibiting adenylate cyclase activity upon activation . It is involved in various physiological processes, including neurotransmission and myocardial oxygen consumption .
Mode of Action
2,3,3,5-Tetramethyl-3h-indole acts as an allosteric enhancer of agonist activity at the A1 adenosine receptor . Allosteric enhancers are compounds that bind to a site on the receptor separate from the active site and enhance the receptor’s response to its agonist .
Biochemical Pathways
This receptor plays a role in various physiological processes, including neurotransmission and myocardial oxygen consumption .
Pharmacokinetics
It is noted to be sparingly soluble in water , which could impact its bioavailability and distribution.
Result of Action
Given its role as an allosteric enhancer of the a1 adenosine receptor, it can be inferred that it likely enhances the physiological responses mediated by this receptor, such as inhibiting adenylate cyclase activity .
Safety and Hazards
The safety data sheet for 2,3,3,5-Tetramethyl-3h-indole indicates that it is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2,3,3,5-tetramethylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-8-5-6-11-10(7-8)12(3,4)9(2)13-11/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVAPBRSUHSDGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067169 | |
| Record name | 3H-Indole, 2,3,3,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3,5-Tetramethyl-3h-indole | |
CAS RN |
25981-82-2 | |
| Record name | 2,3,3,5-Tetramethyl-3H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25981-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Indole, 2,3,3,5-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025981822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Indole, 2,3,3,5-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3H-Indole, 2,3,3,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3,5-Tetramethyl-3H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B1330076.png)


